![molecular formula C11H11BN2O3 B1408867 (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid CAS No. 1704081-88-8](/img/structure/B1408867.png)
(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid
Overview
Description
(4-(1H-Pyrrole-1-carboxamido)phenyl)boronic acid, also known as 4-PBA, is an organic compound that has been used in various scientific research applications over the past few decades. It is a derivative of pyrrole, which is an aromatic heterocyclic compound with a five-membered ring structure, and is composed of a boronic acid group, a carboxamide group, and a phenyl group. 4-PBA is a versatile compound that has been used in various biochemical and physiological studies, such as in the study of enzyme inhibition, protein-protein interactions, and drug delivery.
Scientific Research Applications
Synthetic Chemistry and Material Science
Boronic acids are pivotal in synthetic chemistry, particularly in Suzuki cross-coupling reactions, which are widely used for forming carbon-carbon bonds. For instance, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions. This derivative is notable for its applications in constructing glucose-sensing materials, operating at physiological pH levels (Das et al., 2003).
Sensor Development
Phenyl boronic acids, such as those grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrate significant potential in sensor technology. These compounds can undergo optical modulation in response to saccharide binding, showcasing a clear link between molecular structure and photoluminescence quantum yield. This property is particularly useful for saccharide recognition, highlighting the applicability of boronic acid derivatives in developing sophisticated sensing materials (Mu et al., 2012).
Biomedical Applications
In the biomedical field, boronic acids are valued for their ability to bind with diols, facilitating the development of diagnostic tools and therapeutic agents. For example, boronic acid-functionalized calix[4]pyrroles have been developed as highly sensitive electrochemical sensors for dopamine, a crucial neurotransmitter. The unique boronic acid functionality within these structures allows for nanomolar-level detection, underscoring the potential of boronic acid derivatives in medical diagnostics and treatment monitoring (Rather et al., 2022).
Advanced Material Applications
Boronic acid derivatives have also found applications in advanced materials, such as in the design of pH-sensitive dyes. Boron-phenylpyrrin dyes, which contain a central boron-containing seven-membered ring, exhibit significant color and fluorescence emission shifts upon protonation in acidic solutions. This characteristic makes them suitable as pH sensors, offering new avenues for real-time monitoring of pH changes in various environments (Chen et al., 2013).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organoboron compound is transferred from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences biochemical pathways by contributing to the formation of bioactive compounds.
Pharmacokinetics
As a research chemical, it’s primarily used in laboratory settings for synthetic purposes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .
properties
IUPAC Name |
[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXHZXUYYNQAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.